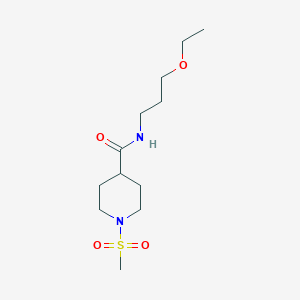![molecular formula C21H14Cl2N2OS B4810720 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B4810720.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for optoelectronic devices
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide can be compared with other benzothiazole derivatives such as:
- N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide
- N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications. This compound is unique due to the presence of the dichlorobenzamide moiety, which enhances its antimicrobial and anticancer properties .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-10-13(21-25-18-4-2-3-5-19(18)27-21)6-9-17(12)24-20(26)15-8-7-14(22)11-16(15)23/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONLAKYZCFEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B4810641.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4810654.png)
![3-(3-fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4810658.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4810661.png)
![3-allyl-5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4810686.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4810693.png)
![N-(4-fluorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4810695.png)

![(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide](/img/structure/B4810703.png)
![4-propyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B4810710.png)
![N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4810713.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4810730.png)
![N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B4810735.png)
